1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
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Overview
Description
1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the thiadiazole ring: This involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives.
Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the thiadiazole derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide: is similar to other compounds containing furan, thiadiazole, and pyrrolidine rings, such as:
Uniqueness
- Structural Uniqueness : The combination of furan, thiadiazole, and pyrrolidine rings in a single molecule is unique and contributes to its diverse reactivity and potential applications.
- Functional Uniqueness : Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N4O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3S/c25-18-11-15(12-24(18)13-16-7-4-10-27-16)19(26)21-20-23-22-17(28-20)9-8-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23,26) |
InChI Key |
CYPJRIPLRJFSTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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